molecular formula C10H22O2 B14002407 2,4,4-Trimethylheptane-3,5-diol CAS No. 27122-59-4

2,4,4-Trimethylheptane-3,5-diol

Cat. No.: B14002407
CAS No.: 27122-59-4
M. Wt: 174.28 g/mol
InChI Key: UWFNGBBDWVEMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Trimethylheptane-3,5-diol is an organic compound that belongs to the class of diols. Diols are chemical compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is characterized by its branched structure, which includes three methyl groups and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethylheptane-3,5-diol can be achieved through various methods, including:

    Hydroformylation: This involves the addition of a formyl group to an alkene, followed by hydrogenation to form the diol.

    Grignard Reaction: Reacting an appropriate ketone with a Grignard reagent followed by hydrolysis can yield the desired diol.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroformylation or other catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can undergo reduction to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying metabolic pathways involving diols.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,4-Trimethylheptane-3,5-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The branched structure may also affect its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethylpentane-1,3-diol: Similar structure but with fewer carbon atoms.

    2,4,4-Trimethylhexane-1,3-diol: Similar structure but with a different carbon chain length.

Uniqueness

2,4,4-Trimethylheptane-3,5-diol is unique due to its specific branched structure and the position of its hydroxyl groups, which can influence its chemical reactivity and physical properties.

Properties

CAS No.

27122-59-4

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

2,4,4-trimethylheptane-3,5-diol

InChI

InChI=1S/C10H22O2/c1-6-8(11)10(4,5)9(12)7(2)3/h7-9,11-12H,6H2,1-5H3

InChI Key

UWFNGBBDWVEMRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)C(C(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.